molecular formula C6H4F2N2 B6249675 1-(difluoromethyl)-3-ethynyl-1H-pyrazole CAS No. 2648956-46-9

1-(difluoromethyl)-3-ethynyl-1H-pyrazole

Cat. No. B6249675
CAS RN: 2648956-46-9
M. Wt: 142.1
InChI Key:
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Description

“1-(difluoromethyl)-3-ethynyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are organic compounds with a five-membered ring structure containing three carbon atoms, two nitrogen atoms, and two double bonds . The specific compound “1-(difluoromethyl)-3-ethynyl-1H-pyrazole” contains additional functional groups, including a difluoromethyl group (-CF2H) and an ethynyl group (-C≡CH), which may influence its properties and reactivity .


Synthesis Analysis

The synthesis of “1-(difluoromethyl)-3-ethynyl-1H-pyrazole” and similar compounds often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be a carbon or a heteroatom . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “1-(difluoromethyl)-3-ethynyl-1H-pyrazole” can be determined using various techniques such as X-ray diffraction . The difluoromethyl and ethynyl groups attached to the pyrazole ring can influence the overall geometry and electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “1-(difluoromethyl)-3-ethynyl-1H-pyrazole” can be diverse, depending on the reaction conditions and the presence of other reagents . Difluoromethylation and monofluoromethylation methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions, have been reported .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(difluoromethyl)-3-ethynyl-1H-pyrazole involves the reaction of ethynylpyrazole with difluoromethyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "Ethynylpyrazole", "Difluoromethyl bromide", "Base (such as potassium carbonate or sodium hydroxide)", "Solvent (such as dimethylformamide or dimethyl sulfoxide)" ], "Reaction": [ "Add the base to the solvent and stir to dissolve.", "Add ethynylpyrazole to the solution and stir for several minutes.", "Add difluoromethyl bromide dropwise to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2648956-46-9

Product Name

1-(difluoromethyl)-3-ethynyl-1H-pyrazole

Molecular Formula

C6H4F2N2

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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